Product packaging for Octadeca-2,13-dienal(Cat. No.:CAS No. 99577-57-8)

Octadeca-2,13-dienal

Cat. No.: B137132
CAS No.: 99577-57-8
M. Wt: 264.4 g/mol
InChI Key: NCFULMZVHNTQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E,Z)-2,13-Octadecadienal (CAS 99577-57-8) is a high-purity fatty aldehyde of significant interest in the field of chemical ecology. This compound serves as a critical semiochemical, specifically as a female-produced sex pheromone component in several moth species. It plays an essential role in interspecific communication, effectively attracting conspecific males for mating. Its function has been identified in species such as the webbing clothes moth ( Tineola bisselliella ) and the banana moth ( Opogona sacchari ), where it is used in monitoring and management strategies . The biological activity is highly specific to the compound's stereochemistry. The (2E,13Z) configuration is crucial for binding to specific olfactory receptors in the antennae of male moths, triggering a cascade of neural signals that result in the characteristic upwind flight behavior . Field and laboratory bioassays demonstrate that this specific isomer exhibits superior attractancy compared to other stereoisomers, underscoring the importance of geometric purity in research applications . This product is offered for research purposes, including ecological studies, integrated pest management (IPM) development, and olfactory mechanism research. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O B137132 Octadeca-2,13-dienal CAS No. 99577-57-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99577-57-8

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

IUPAC Name

octadeca-2,13-dienal

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-18H,2-4,7-15H2,1H3

InChI Key

NCFULMZVHNTQOK-UHFFFAOYSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCCC/C=C\C=O

Canonical SMILES

CCCCC=CCCCCCCCCCC=CC=O

Synonyms

(2E,13Z)-2,13-Octadecadienal;  Koiganal II;  trans-2,cis-13-Octadecadienal; 

Origin of Product

United States

Semi Synthetic Approaches from Plant Oils:another Sustainable Strategy Involves Using Abundant, Renewable Plant Oils As Starting Materials for Chemical Synthesis.nih.govtechniques Like Z Selective Cross Metathesis Can Be Used to Efficiently Create the Necessary Cis Double Bonds Found in Many Pheromones from Common Fatty Acids Like Oleic Acid.nih.govthis Semi Synthetic Route Can Significantly Reduce the Cost and Environmental Impact Compared to Traditional Total Synthesis.

Biological Functions and Molecular Mechanisms in Interspecific Chemical Communication

Role as a Sex Pheromone Component in Lepidoptera

(E,Z)-2,13-Octadecadienal has been identified as a key component of the female-produced sex pheromone in a number of moth species. This aldehyde plays a critical role in attracting conspecific males, thereby ensuring successful mating and reproduction.

Identification in Specific Moth Species

The presence of (E,Z)-2,13-Octadecadienal as a sex pheromone component has been confirmed in several species of Lepidoptera through chemical analysis of female pheromone gland extracts.

Opogona sacchari (Banana Moth): A compound extracted from female O. sacchari that elicited responses from male moth antennae was identified as a 2,13-octadecadienal. nih.gov Further analysis confirmed that (E,Z)-2,13-octadecadienal is an attractant for males of this species. nih.gov

Tineola bisselliella (Webbing Clothes Moth): The female-produced sex pheromone of the webbing clothes moth is a blend of two primary components: (E)-2-octadecenal and (E,Z)-2,13-octadecadienal. google.comlabelsds.com

Macroscelesia japona (Clearwing Moth): In this sesiid moth, (E,Z)-2,13-octadecadienal was identified as a sex pheromone component. researchgate.netnih.gov A pheromone extract of M. japona was analyzed, confirming the octadecadienal to have the 2E,13Z configuration. researchgate.netresearchgate.net

Micromelalopha siversi : While not (E,Z)-2,13-octadecadienal, a related compound, (13Z,15E)-octadecadienal, has been identified as the active sex pheromone component in M. siversi. nih.govnih.gov Gas chromatography analysis of pheromone gland extracts showed that (13Z,15E)-octadecadienal was the main component, with a small amount of (13Z,15Z)-octadecadienal also detected. nih.gov

Sesia apiformis (Hornet Moth): The (2E,13Z)-isomer of 2,13-octadecadienal has been identified as a component of the sex pheromone in this species. researchgate.netresearchgate.net

Table 1: Identification of (E,Z)-2,13-Octadecadienal and Related Compounds in Specific Moth Species

Species Common Name Compound Identified Role
Opogona sacchari Banana Moth (E,Z)-2,13-Octadecadienal Sex Pheromone Attractant nih.gov
Tineola bisselliella Webbing Clothes Moth (E,Z)-2,13-Octadecadienal Sex Pheromone Component google.comlabelsds.com
Macroscelesia japona Clearwing Moth (E,Z)-2,13-Octadecadienal Sex Pheromone Component researchgate.netnih.gov
Micromelalopha siversi Notodontid Moth (13Z,15E)-octadecadienal Active Sex Pheromone Component nih.govnih.gov
Sesia apiformis Hornet Moth (E,Z)-2,13-Octadecadienal Sex Pheromone Component researchgate.netresearchgate.net

Attractancy and Specificity in Laboratory and Field Bioassays

The biological activity of (E,Z)-2,13-Octadecadienal has been evaluated through various bioassays, confirming its role in attracting male moths.

In field trials with Opogona sacchari, traps baited with (E,Z)-2,13-octadecadienal attracted more male moths than those baited with (Z,Z)-2,13-octadecadienal. nih.gov Sticky traps containing lures with (E,Z)-2,13-octadecadienal were as effective at capturing males as traps holding virgin females. nih.govusda.gov

For Macroscelesia japona, field evaluations of four synthetic geometric isomers of 2,13-dienal revealed that lures with the (2E,13Z)-isomer as the main component were specifically attractive to males. researchgate.netresearchgate.net While males were attracted to (E,Z)-2,13-octadecadienal alone, the strongest attraction was observed with a 1:100 mixture of (2E,13Z)-2,13-octadecadien-1-ol and (E,Z)-2,13-octadecadienal. researchgate.net

In the case of Micromelalopha siversi, field traps baited with only (13Z,15E)-octadecadienal yielded significantly better results than those with (13Z,15Z)-octadecadienal or a binary mixture of the two. nih.gov

Receptor Binding and Signal Transduction Pathways

The perception of (E,Z)-2,13-Octadecadienal by male moths initiates a cascade of events at the molecular level, leading to a behavioral response. This process begins with the interaction of the pheromone molecule with specific olfactory receptors located on the antennae of the insect.

Interaction with Olfactory Receptors in Insect Antennae

The detection of sex pheromones in moths is a highly sensitive and specific process mediated by olfactory receptor neurons (ORNs) housed within specialized hair-like structures called sensilla on the male's antennae. nih.govnih.gov While the specific olfactory receptor that binds (E,Z)-2,13-Octadecadienal has not been definitively identified in the studied species, the general mechanism involves the binding of the pheromone molecule to a specific odorant receptor (OR) protein. nih.gov In Lepidoptera, these ORs are typically expressed in the dendrites of ORNs. frontiersin.org

Electroantennogram (EAG) studies have provided evidence of the interaction between (E,Z)-2,13-Octadecadienal and the antennae of male moths. In Opogona sacchari, electroantennograms of synthetic candidate dienals showed the strongest responses from (Z,Z)-2,13-octadecadienal and (E,Z)-2,13-octadecadienal. nih.gov Similarly, in Micromelalopha siversi, GC-electroantennographic detection (GC-EAD) revealed that (13Z,15E)-octadecadienal was the only compound with electrophysiological activity. nih.gov

Triggering Behavioral Responses

The binding of a pheromone molecule to its specific OR is thought to induce a conformational change in the receptor protein. nih.gov This change leads to the opening of an ion channel, which is often a complex formed by the OR and a highly conserved co-receptor known as Orco. frontiersin.org The influx of ions through this channel depolarizes the neuronal membrane, generating an electrical signal. nih.gov

This electrical signal, or action potential, then travels along the axon of the ORN to the primary olfactory center of the insect brain, the antennal lobe. nih.gov In the antennal lobe, the information is processed, and if the signal is recognized as the species-specific pheromone, it triggers a cascade of neural events that ultimately lead to a behavioral response, such as upwind flight towards the pheromone source, which is characteristic of male moths seeking a mate. nih.gov

Comparative Analysis of Biological Activity with Related Stereoisomers and Analogs

The specificity of the pheromone response is highly dependent on the precise chemical structure of the signaling molecule. Even minor changes, such as the geometry of a double bond (stereoisomerism) or a change in the functional group (analogs), can significantly alter or abolish the biological activity.

In Opogona sacchari, field trials demonstrated that (E,Z)-2,13-octadecadienal was a more potent attractant for males than its stereoisomer, (Z,Z)-2,13-octadecadienal. nih.govusda.gov Furthermore, the addition of the corresponding alcohol analog, (E,Z)-2,13-octadecadien-1-ol, did not enhance the attraction of either dienal. nih.govumn.edu In fact, the alcohol analog alone did not elicit responses from the male antennae. nih.gov

For Macroscelesia japona, a field evaluation of all four geometric isomers of 2,13-octadecadienal showed a specific attraction to lures containing the (2E,13Z)-isomer as the primary component. researchgate.netnih.gov

In studies on Micromelalopha siversi, GC-EAD analysis showed that while the pheromone gland extract contained both (13Z,15E)-octadecadienal and (13Z,15Z)-octadecadienal, only the (13Z,15E)-isomer elicited an electrophysiological response from the male antennae. nih.gov Field trapping experiments corroborated this finding, with traps baited solely with (13Z,15E)-octadecadienal being the most effective. nih.govresearchgate.net

Table 2: Comparative Biological Activity of (E,Z)-2,13-Octadecadienal and Related Compounds

Species Compound Bioassay Type Relative Activity
Opogona sacchari (E,Z)-2,13-Octadecadienal Field Trial High Attraction nih.govusda.gov
(Z,Z)-2,13-Octadecadienal Field Trial Lower Attraction than (E,Z) isomer nih.govusda.gov
(E,Z)-2,13-Octadecadien-1-ol Field Trial / EAG No Enhancement of Attraction / No Antennal Response nih.gov
Macroscelesia japona (E,Z)-2,13-Octadecadienal Field Evaluation Specific Attraction researchgate.netnih.gov
Other geometric isomers of 2,13-octadecadienal Field Evaluation Lower or No Attraction researchgate.netnih.gov
Micromelalopha siversi (13Z,15E)-octadecadienal Field Trapping / GC-EAD High Attraction / Electrophysiologically Active nih.govresearchgate.net
(13Z,15Z)-octadecadienal Field Trapping / GC-EAD Low Attraction / No Electrophysiological Activity nih.gov

Influence of E/Z Configuration on Pheromone Efficacy (e.g., (E,Z) vs. (Z,Z) vs. (E,E) isomers)

The precise geometric configuration of the double bonds in (E,Z)-2,13-Octadecadienal is critical to its efficacy as a semiochemical. The specific arrangement of substituents around the double bonds, designated as E (entgegen, "opposite") or Z (zusammen, "together"), dictates the molecule's three-dimensional shape. This shape, in turn, determines how well the pheromone molecule fits into the specific olfactory receptors of the target insect species. Even minor changes, such as the conversion of one isomer to another, can lead to a significant or total loss of biological activity.

Research on the clearwing moth Macroscelesia japona provides a clear example of this specificity. A field evaluation of four synthetic geometric isomers of 2,13-octadecadienal was conducted to determine their attractiveness. The results showed a specific attraction of male moths to lures that contained the (2E,13Z)-isomer as the primary component, confirming its role as the sex pheromone. researchgate.netnih.gov This indicates that the olfactory system of M. japona is finely tuned to recognize the specific (E,Z) configuration, while other isomers ((Z,Z), (E,E), or (Z,E)) are likely less effective or inactive.

This high degree of specificity is a common principle in insect chemical communication. For instance, studies on a related compound, 13,15-octadecadienal, in the poplar-boring moth Micromelalopha siversi, further illustrate this point. Gas chromatography-electroantennographic detection (GC-EAD) showed that male antennae responded significantly to the (13Z,15E)-isomer, while the (13Z,15Z)-isomer elicited no electrophysiological activity. nih.gov Field trapping experiments corroborated these findings; traps baited with the pure (13Z,15E)-isomer were highly attractive to male moths, whereas the (13Z,15Z)-isomer alone caught very few, and a binary mixture of the two did not improve attraction compared to the (13Z,15E)-isomer alone. nih.gov

These findings underscore the stringent structural requirements for pheromone activity. The specific E/Z geometry of (E,Z)-2,13-Octadecadienal is a key determinant of its biological function, ensuring that the chemical signal is species-specific and effectively mediates mate recognition.

Interactive Data Table: Attraction of M. siversi to Different Isomers of 13,15-Octadecadienal

Isomer(s) in LureRelative Trap Catch (%)Electrophysiological Activity
(13Z,15E)-octadecadienal100Active
(13Z,15Z)-octadecadienalLow / IneffectiveInactive
(13Z,15E) + (13Z,15Z) Mixture~100Not enhanced

Biosynthesis of E,z 2,13 Octadecadienal in Biological Systems

Precursor Identification and Metabolic Pathways

The biosynthesis of fatty acid-derived pheromones begins with molecules from primary metabolism. The general pathway involves the synthesis of saturated fatty acids, followed by specific modifications that determine the final structure of the pheromone.

The backbone of most Type-I moth pheromones, which include alcohols, aldehydes, and acetate (B1210297) esters with C10-C18 chains, originates from either palmitic acid (16:CoA) or stearic acid (18:CoA) produced via the fatty acid synthase (FAS) complex. nih.govresearchgate.net Given that (E,Z)-2,13-Octadecadienal is an 18-carbon molecule, its biosynthesis is proposed to start with the C18 saturated fatty acid, stearoyl-CoA.

This precursor molecule, common in cellular metabolism, is channeled into the specialized pheromone biosynthetic pathway within the pheromone gland oenocytes. From this starting point, a sequence of highly specific enzymatic reactions are required to produce the unique di-unsaturated structure of the final pheromone component.

The defining structural characteristics of (E,Z)-2,13-Octadecadienal are its C18 chain length and the presence of two double bonds at the Δ2 and Δ13 positions. As the precursor is a C18 fatty acid, no chain-shortening (via β-oxidation) or elongation steps are necessary for this specific molecule. The critical modifications are therefore the desaturation events that introduce the double bonds with specific positions and geometry.

The proposed pathway involves two distinct desaturation steps:

Δ13-Desaturation : The first step is likely the introduction of a cis double bond at the 13th carbon position of the stearoyl-CoA precursor. This reaction would be catalyzed by a specific Δ13-desaturase enzyme to produce (Z)-13-octadecenoyl-CoA. The activity of Δ13-desaturases is considered unusual in lepidopteran pheromone biosynthesis but is essential for creating the characteristic double bond found in many Sesiidae pheromones.

Δ2-Desaturation : Following the initial desaturation, a second enzyme, a Δ2-desaturase, is proposed to act on the mono-unsaturated intermediate. This enzyme would introduce a trans double bond at the 2nd carbon position, creating a conjugated diene system and forming the direct acyl precursor, (E,Z)-2,13-octadecadienoyl-CoA. The formation of conjugated double bonds often requires highly specialized desaturases. lu.se

Table 1: Proposed Precursors and Intermediates in (E,Z)-2,13-Octadecadienal Biosynthesis

Compound Name Abbreviation Chemical Formula Role in Pathway
Stearoyl-CoA 18:CoA C₂₀H₃₈N₇O₁₇P₃S Primary Precursor
(Z)-13-Octadecenoyl-CoA Z13-18:CoA C₂₀H₃₆N₇O₁₇P₃S Intermediate 1
(E,Z)-2,13-Octadecadienoyl-CoA E,Z-2,13-18:CoA C₂₀H₃₄N₇O₁₇P₃S Intermediate 2
(E,Z)-2,13-Octadecadien-1-ol E,Z-2,13-18:OH C₁₈H₃₄O Intermediate 3 (Alcohol Precursor)
(E,Z)-2,13-Octadecadienal E,Z-2,13-18:Ald C₁₈H₃₂O Final Product (Pheromone)

Enzymatic Mechanisms and Substrate Selectivity

The conversion of the saturated fatty acid precursor into the final aldehyde pheromone is governed by a series of highly specific enzymes. These enzymes exhibit selectivity for substrate chain length and the position and configuration of double bonds.

After the di-unsaturated acyl-CoA precursor is formed, two final enzymatic steps are required to generate the aldehyde functional group.

Reduction to Alcohol : The (E,Z)-2,13-octadecadienoyl-CoA is first reduced to its corresponding alcohol. This reaction is catalyzed by a pheromone gland-specific fatty acyl-CoA reductase (FAR). These enzymes are responsible for converting the acyl-CoA thioester into a primary alcohol. nih.govdtu.dknih.gov This step produces (E,Z)-2,13-octadecadien-1-ol, a compound that has been identified in small quantities alongside the main aldehyde component in the pheromone glands of S. apiformis, strongly supporting its role as the immediate precursor. researchgate.netnih.gov

Oxidation to Aldehyde : The terminal step in the biosynthesis is the oxidation of the alcohol precursor, (E,Z)-2,13-octadecadien-1-ol, to the final aldehyde product, (E,Z)-2,13-Octadecadienal. nih.gov This conversion is carried out by a specific alcohol oxidase (AOX) or dehydrogenase. mdpi.com These enzymes are crucial for the production of aldehyde pheromones, which are common in many moth species.

Table 2: Proposed Key Enzymes in the Biosynthesis of (E,Z)-2,13-Octadecadienal

Enzyme Class Proposed Specificity Substrate Product
Fatty Acyl-CoA Desaturase Δ13-desaturase Stearoyl-CoA (Z)-13-Octadecenoyl-CoA
Fatty Acyl-CoA Desaturase Δ2-desaturase (Z)-13-Octadecenoyl-CoA (E,Z)-2,13-Octadecadienoyl-CoA
Fatty Acyl-CoA Reductase Pheromone Gland-Specific FAR (E,Z)-2,13-Octadecadienoyl-CoA (E,Z)-2,13-Octadecadien-1-ol
Alcohol Oxidase Pheromone Gland-Specific AOX (E,Z)-2,13-Octadecadien-1-ol (E,Z)-2,13-Octadecadienal

The enzymes that catalyze the biosynthetic pathway are encoded by specific genes that are highly expressed in the female's pheromone gland. While the specific genes for (E,Z)-2,13-Octadecadienal biosynthesis in S. apiformis have not been functionally characterized, the recent sequencing of its genome provides a critical resource for their identification. nih.gov

Candidate genes can be identified by searching the genome for sequences homologous to known lepidopteran desaturases, fatty acyl reductases, and alcohol oxidases. dtu.dk The expression of these candidate genes can then be investigated using pheromone gland transcriptome analysis, which identifies genes that are actively transcribed during pheromone production. lu.senih.govfrontiersin.orgpeerj.com Final confirmation of gene function typically requires heterologous expression, where the candidate gene is inserted into a host system, such as yeast or insect cells, to verify its specific enzymatic activity. dtu.dklu.se This combined genomic and transcriptomic approach is a powerful tool for unraveling the precise genetic and molecular basis of pheromone production in S. apiformis and other insects.

Table 3: Compound Names Mentioned in the Article

Compound Name
(E,Z)-2,13-Octadecadienal
(E,Z)-2,13-octadecadien-1-ol
(E,Z)-2,13-octadecadienoyl-CoA
(Z)-13-octadecenoyl-CoA
Palmitic acid
Stearic acid

Ecological Applications and Pest Management Strategies

Monitoring and Detection of Pest Populations

Pheromone-based monitoring is a critical first step in effective pest management. By using traps baited with synthetic pheromones like (E,Z)-2,13-Octadecadienal, agriculturalists and land managers can detect the presence of a pest, estimate its population density, and track its activity over time. This information is crucial for making informed decisions about when and if control measures are necessary, thereby preventing unnecessary pesticide applications.

The development of effective pheromone traps is a multi-step scientific process that involves the identification, synthesis, and field validation of the active chemical compounds. For many clearwing moths (family Sesiidae), isomers of 2,13-octadecadienal have been identified as key pheromone components. researchgate.net

A critical aspect of development is determining the precise geometric isomer that is biologically active for the target species. Research on the sesiid moth Macroscelesia japona highlights this process. Scientists synthesized all four geometric isomers of 2,13-octadecadienal to determine which was the true pheromone component. researchgate.net Through gas chromatography-electroantennographic detection (GC-EAD), which measures the antenna's response to different chemical compounds, and subsequent field trials, it was confirmed that the (2E,13Z)-isomer was the primary attractant.

Field evaluations are the ultimate test of a pheromone lure's effectiveness. In the case of Macroscelesia japona, traps were baited with each of the four synthetic isomers. The results clearly demonstrated a specific attraction to the lure containing the (2E,13Z)-isomer as the main component, validating its use for monitoring this pest. researchgate.net This specificity is vital as it ensures that traps are targeting the pest of concern and not non-target or beneficial insects.

Interactive Data Table: Field Evaluation of 2,13-Octadecadienal Isomers for Macroscelesia japona Attraction This table summarizes the findings from field trials to validate the attractiveness of different geometric isomers of 2,13-Octadecadienal to the male Macroscelesia japona moth.

Isomer ConfigurationRelative AttractivenessValidation Status
(2E,13Z)-OctadecadienalHighConfirmed as primary attractant researchgate.net
(2Z,13Z)-OctadecadienalLow / No ActivityIneffective for monitoring
(2E,13E)-OctadecadienalLow / No ActivityIneffective for monitoring
(2Z,13E)-OctadecadienalLow / No ActivityIneffective for monitoring

Related compounds, such as (E,Z)-2,13-octadecadien-1-yl acetate (B1210297), have been identified as the sex pheromone for other pests, including the Leopard Moth (Zeuzera pyrina) and the Dogwood Borer (Synanthedon scitula), and are used in traps for their monitoring. usda.goveuropa.eu

Once validated, pheromone-baited traps are deployed in fields, orchards, or forests to monitor pest populations over time and space. The data collected—typically the number of moths captured per trap per week—allows for the mapping of pest "hotspots" and the tracking of their life cycle stages.

For instance, studies on the clearwing moth Nokona pernix, which uses related 3,13-octadecadien-1-ol (B13684098) isomers as its pheromone, demonstrated clear seasonal patterns in male moth activity. Trap captures revealed a primary peak of activity in the middle of June, followed by a smaller second peak in August. This type of data is invaluable for timing control interventions, such as the application of insecticides or the deployment of mating disruption devices, to coincide with the most vulnerable or critical life stage of the pest. By understanding the seasonal flight patterns, growers can optimize the efficiency of control measures and minimize economic and environmental costs.

Mating Disruption and Attract-and-Kill Tactics in Agricultural and Stored Product Protection

Beyond monitoring, (E,Z)-2,13-Octadecadienal and its analogs are used in direct control strategies such as mating disruption and "attract-and-kill". californiaagriculture.org

Mating Disruption: This technique involves permeating the atmosphere of a crop area with a high concentration of the synthetic female sex pheromone. The abundance of the pheromone makes it difficult or impossible for male moths to locate actual females, thereby disrupting the mating process and suppressing reproduction. This approach has been successfully used for a variety of lepidopteran pests, leading to significant reductions in pesticide use. californiaagriculture.org

Attract-and-Kill: This strategy combines the pheromone attractant with a killing agent, such as an insecticide, in a targeted trap or station. Male pests are lured to the station by the pheromone and are killed upon contact with the insecticide. This method is highly selective and drastically reduces the amount of insecticide needed compared to broadcast spraying.

These strategies are particularly valuable for managing pests in high-value crops and in stored product facilities where conventional insecticide applications may be restricted.

The use of (E,Z)-2,13-Octadecadienal is a key component of Integrated Pest Management (IPM), a holistic approach that combines multiple control strategies to manage pests effectively, economically, and in an environmentally sound manner. usda.govresearchgate.net

Within an IPM framework, pheromones are used for:

Monitoring: To establish action thresholds, which are pest population levels at which control measures are economically justified.

Direct Control: Mating disruption can serve as the primary control method in areas with low to moderate pest pressure. researchgate.net

Selective Management: By targeting specific pests, pheromones help preserve populations of beneficial insects (predators and parasitoids) that contribute to natural pest control.

By integrating pheromone-based tools, IPM programs can reduce reliance on broad-spectrum insecticides, mitigate environmental impact, and enhance the long-term sustainability of agricultural production. entsoc.org

Insecticide resistance is a major challenge in pest control, arising from the repeated use of insecticides with the same mode of action. entsoc.orgusda.gov Pests evolve mechanisms to survive chemical treatments, rendering them ineffective over time. k-state.edu The use of pheromones like (E,Z)-2,13-Octadecadienal is a powerful strategy for managing and mitigating this risk.

Pheromone-based tactics contribute to Insecticide Resistance Management (IRM) in several ways:

Providing an Alternative Mode of Action: Pheromones act on insect behavior rather than physiology. Incorporating them into a control program provides a completely different mode of action that pests are unlikely to develop resistance to in the same way they do with chemical insecticides.

Enhancing Efficacy of Other Tools: By keeping pest populations low, mating disruption can make remaining insecticide applications more effective if they are needed to control a flare-up.

By diversifying the range of pest control tools, the use of (E,Z)-2,13-Octadecadienal helps to preserve the effectiveness of conventional insecticides for situations where they are most needed. usda.gov

Future Research Directions and Translational Opportunities

Elucidation of Novel Biological Activities

While the role of (E,Z)-2,13-Octadecadienal as a sex attractant is confirmed, its full spectrum of biological activity remains an open area for investigation. Most lepidopteran pheromones are highly specific chemical signals released by females to attract males for mating. nih.govjst.go.jp Future research should aim to uncover other potential functions for this compound, which could include roles in inter-species communication, defense, or host-plant interactions.

Key Research Objectives:

Behavioral Assays: Investigating the behavioral responses of non-target species, including predators, parasitoids, and competing insect species, to (E,Z)-2,13-Octadecadienal. This could reveal potential allomonal (defensive) or kairomonal (prey-location) functions.

Dual-Function Pheromone Binding Proteins (PBPs): Studies have shown that some insect PBPs can bind to both sex pheromones and host plant volatiles, suggesting a dual role in mate-finding and host location. nih.gov Research is needed to determine if the PBPs that bind (E,Z)-2,13-Octadecadienal also have affinities for specific plant-derived compounds, which would imply a more complex ecological role.

Isomer Bioactivity: Field studies on related compounds have demonstrated that different geometric isomers of a pheromone can elicit varied or even inhibitory responses. nih.govresearchgate.net A systematic evaluation of the biological activity of all geometric isomers of 2,13-Octadecadienal ((EE), (EZ), (ZE), and (ZZ)) on target and non-target organisms could uncover novel behavioral effects and lead to the development of more precise attractants or mating disruptants.

Development of Advanced Delivery Systems for Pheromones

The effective use of pheromones in pest management is highly dependent on the delivery system, which must protect the volatile compound from environmental degradation and ensure a consistent release rate. researchgate.net While conventional dispensers like rubber septa and polyethylene (B3416737) tubes are widely used, future research should focus on creating more efficient, cost-effective, and environmentally benign systems for long-chain aldehydes like (E,Z)-2,13-Octadecadienal.

Advanced delivery technologies can be broadly categorized as passive or active systems. Passive systems release the pheromone continuously, with the rate influenced by environmental factors like temperature, whereas active systems can be programmed for specific release times. fmach.it

Table 1: Comparison of Pheromone Delivery System Technologies

Delivery System TypeExamplesMechanismPotential Research Directions for (E,Z)-2,13-Octadecadienal
Passive Dispensers Ropes, spirals, laminated polymers researchgate.netresearchgate.netContinuous evaporation from a saturated matrix.Development of biodegradable polymer matrices to reduce plastic waste; optimizing polymer blends to control the release rate of the C18 aldehyde.
Microencapsulation Sprayable formulations researchgate.netPheromone is enclosed in microscopic polymer capsules and released over time.Enhancing capsule wall integrity to protect the aldehyde from oxidation; developing stimuli-responsive microcapsules that release contents based on temperature or humidity changes.
Active Dispensers Aerosol "puffers" fmach.itresearchgate.netProgrammable, battery-powered devices that release puffs of pheromone at set intervals.Miniaturization of devices for wider field use; integration with sensors to time release with peak moth activity, conserving the pheromone.
Flowable Formulations Specialized Pheromone and Lure Application Technology (SPLAT®) researchgate.netA thixotropic, flowable paste applied as dollops, providing long-lasting, rain-fast release points.Optimizing the formulation to manage the viscosity and release kinetics specifically for (E,Z)-2,13-Octadecadienal; incorporating feeding stimulants or other semiochemicals.

Future work should prioritize the development of "smart" delivery systems that synchronize pheromone release with the target pest's activity patterns, thereby increasing efficiency and reducing the total amount of active ingredient needed. fmach.it

Chemoinformatics and Computational Modeling of Receptor-Ligand Interactions

The specificity of a pheromone signal is determined by its precise interaction with olfactory proteins, namely Pheromone-Binding Proteins (PBPs) in the sensillar lymph and Olfactory Receptors (ORs) on the surface of sensory neurons. acs.org Chemoinformatics and computational modeling offer powerful tools to study these interactions at a molecular level, yet they have not been extensively applied to (E,Z)-2,13-Octadecadienal.

Future research in this area can provide predictive insights into the structural basis of pheromone recognition. By creating three-dimensional models of the relevant PBP and OR from a target species, it is possible to simulate how the aldehyde docks into the protein's binding pocket. nih.govmdpi.com

Translational opportunities include:

Predicting Binding Affinities: Molecular docking simulations can predict the binding energy and key amino acid residues involved in recognizing (E,Z)-2,13-Octadecadienal. nih.govmdpi.com This can explain why the (E,Z) isomer is active while others may be inactive.

Designing Novel Agonists and Antagonists: Understanding the precise nature of the receptor-ligand interaction allows for the rational design of new molecules. This could lead to the development of super-agonists (more potent attractants) or antagonists that block the receptor and act as highly effective mating disruptants. researchgate.net

Screening for Bioisosteres: Computational models can be used to screen virtual libraries of compounds to find structurally different molecules that can elicit the same biological response, potentially leading to cheaper or more stable synthetic alternatives.

Sustainable Production Methods (e.g., Semi-Biosynthetic Approaches)

The chemical synthesis of complex, stereospecific pheromones like (E,Z)-2,13-Octadecadienal can be expensive and involve multiple steps using petrochemical-derived starting materials. nih.govnih.gov A significant future direction is the development of sustainable production platforms using metabolic engineering and synthetic biology.

Q & A

Q. How to address discrepancies in pheromone component identification across studies?

  • Answer : Cross-reference synthetic standards, analytical conditions, and biological sources. For example, early GC-MS misidentification of (E,Z)-2,13-octadecadienal in Macroscelesia japona was corrected via HPLC-UV/LC-MS and field validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.